molecular formula C18H16O8 B152083 Thymonin CAS No. 76844-67-2

Thymonin

Cat. No. B152083
CAS RN: 76844-67-2
M. Wt: 360.3 g/mol
InChI Key: BAIRXMVFPKLWSE-UHFFFAOYSA-N
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Scientific Research Applications

Auxin and Plant Growth

Research on plant hormones like auxin provides insights into the roles of compounds like thymonin in controlling plant growth and development. Key insights from genetic and molecular studies have revitalized the field of plant physiology, highlighting the complex interactions and control mechanisms involving plant hormones (Teale, Paponov, & Palme, 2006).

This compound in Thymus Vulgaris

This compound has been identified in Thymus vulgaris, where its structure was determined through spectroscopic methods. This discovery contributes to the understanding of the chemical makeup of plants in the genus Thymus (Broucke, Dommisse, Esmans, & Lemli, 1982).

This compound in Salvia Thymoides

Investigations into Salvia thymoides have revealed compounds like this compound, highlighting its presence and potential roles in the plant. The structural and chemical characterization of such compounds enhances our understanding of plant biochemistry (Maldonado & Ortega, 1997).

Thymosins in Health and Disease

Thymosins, a family of biologically active molecules with hormone-like properties, have been studied for their roles in immunity, cancer, wound healing, and other clinical areas. The research on thymosins provides valuable insights into the biological and therapeutic potential of hormone-like substances (Goldstein & Garaci, 2012).

Methylated Flavones in the Lamiaceae

The distribution of this compound and related compounds in the Lamiaceae family provides a chemotaxonomic perspective, showing the biochemical diversity and potential roles of these compounds in different plant species (Tomás-Barberán, Husain, & Gil, 1988).

Thymosins: Chemistry and Biological Properties

The history and development of thymosins, including their multiple actions in immune, endocrine, and nervous systems, underscore their significant physiological properties and clinical potential in various health conditions (Goldstein & Badamchian, 2004).

properties

IUPAC Name

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)15(22)17(24-2)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIRXMVFPKLWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331895
Record name Thymonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Majoranin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

76844-67-2
Record name Mucroflavone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76844-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Majoranin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 - 226 °C
Record name Majoranin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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